molecular formula C20H14F3N3O4 B2442297 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate CAS No. 1209318-27-3

2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate

Cat. No.: B2442297
CAS No.: 1209318-27-3
M. Wt: 417.344
InChI Key: GQHRHRQEGLWQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyridine ring, which significantly influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinemethanol with 4-(trifluoromethyl)-2,6-pyridinedicarboxylic acid under specific conditions to form the desired ester. The reaction conditions often require the use of catalysts and solvents to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to specific targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

  • 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
  • 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone
  • 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone

Comparison: Compared to similar compounds, this compound is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

bis(pyridin-4-ylmethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)15-9-16(18(27)29-11-13-1-5-24-6-2-13)26-17(10-15)19(28)30-12-14-3-7-25-8-4-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHRHRQEGLWQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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